N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide
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Overview
Description
N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with specific substitutions that may confer unique properties, making it of interest for various scientific and industrial applications.
Mechanism of Action
Target of Action
It is known that 4-hydroxy-2-quinolones, a class of compounds to which this molecule belongs, have interesting pharmaceutical and biological activities . They are valuable in drug research and development .
Mode of Action
It is known that quinoline-2,4-diones, a related class of compounds, display different tautomeric forms between the carbonyl groups, ch 2 -3 and nh of the quinoline moiety . This could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
It is known that various bioactive aromatic compounds containing the indole nucleus, which is structurally similar to quinoline, have clinical and biological applications . These compounds bind with high affinity to multiple receptors, which could potentially influence a variety of biochemical pathways .
Result of Action
It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could potentially have a broad range of effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Substitution Reactions:
Formation of the Amide Linkage: The final step involves the reaction of the quinoline derivative with isobutyryl chloride in the presence of a base like triethylamine to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols or ketones.
Reduction: Reduction of the quinoline core can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinoline-2,3-dione derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of halogenated quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar activities, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. Quinoline derivatives have been used in the treatment of malaria, bacterial infections, and cancer, suggesting that this compound might exhibit similar pharmacological activities.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its stable quinoline core and functional groups that allow for further chemical modifications.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial activity.
Chloroquine: A well-known antimalarial drug.
Quinacrine: Used as an antiprotozoal and antirheumatic agent.
Uniqueness
N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide is unique due to its specific substitutions at the quinoline core, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives
Properties
IUPAC Name |
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-10(2)16(20)18-8-7-13-9-14-11(3)5-6-12(4)15(14)19-17(13)21/h5-6,9-10H,7-8H2,1-4H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCKVZHFWGXFLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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